An In-depth Technical Guide on the Core Properties of 1-Methyl-1H-borepin
An In-depth Technical Guide on the Core Properties of 1-Methyl-1H-borepin
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-borepin is a seven-membered heterocyclic organic compound containing a boron atom, with the chemical formula C₇H₉B.[1] As a derivative of borepin, it is of significant interest to researchers due to its unique electronic structure and reactivity. Borepins are considered weakly aromatic systems, being isoelectronic with the tropylium cation, a classic 6π-electron aromatic species.[2] The presence of the boron atom with its vacant p-orbital allows for delocalization of the π-electrons within the seven-membered ring, conferring this aromatic character.[2] However, this aromaticity is weaker than in carbocyclic analogues, making borepins intriguing subjects for studying the principles of aromaticity and reactivity.
This guide provides a comprehensive overview of the fundamental properties of 1-methyl-1H-borepin, including its physicochemical characteristics, spectral data, synthesis, and reactivity. The information presented herein is intended to be a valuable resource for scientists engaged in synthetic chemistry, materials science, and drug development.
Physicochemical and Spectroscopic Properties
1-Methyl-1H-borepin is a liquid at room temperature and is known to be highly sensitive to oxygen and moisture, necessitating handling under an inert atmosphere.[2] Its fundamental properties are summarized in the tables below.
General Properties
| Property | Value | Reference |
| IUPAC Name | 1-methylborepine | [1] |
| Molecular Formula | C₇H₉B | [1] |
| Molecular Weight | 103.96 g/mol | [1] |
| Physical State | Liquid | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the characterization of 1-methyl-1H-borepin. The key chemical shifts are presented in the following table.
| Nucleus | Chemical Shift (δ) | Notes | Reference |
| ¹¹B | 54.8 ppm | Referenced to external BF₃·OEt₂. | [2] |
Synthesis
The synthesis of 1-methyl-1H-borepin is achieved through a transmetalation reaction involving a stannepin precursor and a boron halide.
General Synthetic Pathway
The most common route to 1-substituted borepins, including the 1-methyl derivative, involves the reaction of 1,1-dibutylstannepin with the corresponding boron halide.[2] For the synthesis of 1-methyl-1H-borepin, methylboron dibromide is the reagent of choice.[2]
The general workflow for the synthesis is depicted below:
Experimental Protocol
A detailed, step-by-step experimental protocol with specific reagent quantities, reaction conditions, and purification methods for the synthesis of 1-methyl-1H-borepin is not explicitly detailed in the readily available scientific literature. The following is a generalized procedure based on the synthesis of other 1-substituted borepins.[2]
Materials:
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1,1-Dibutylstannepin
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Methylboron dibromide
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Anhydrous, oxygen-free pentane (or other suitable inert solvent)
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Standard Schlenk line or glovebox equipment
Procedure:
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In a glovebox or under a nitrogen atmosphere using Schlenk techniques, a solution of 1,1-dibutylstannepin in anhydrous pentane is prepared in a reaction vessel.
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The solution is cooled to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
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A solution of methylboron dibromide in anhydrous pentane is added dropwise to the cooled stannepin solution with stirring.
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After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period.
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The reaction progress can be monitored by ¹¹B NMR spectroscopy.
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Upon completion, the solvent is removed under reduced pressure.
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The resulting residue contains 1-methyl-1H-borepin and dibutyltin dibromide.[2]
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Purification is achieved by distillation to separate the volatile 1-methyl-1H-borepin from the less volatile tin byproduct.[2]
Reactivity and Potential Applications
The reactivity of 1-methyl-1H-borepin is largely dictated by the electron-deficient nature of the boron atom and the weakly aromatic character of the borepin ring.
Lewis Acidity
The vacant p-orbital on the boron atom makes 1-methyl-1H-borepin a Lewis acid, capable of accepting a pair of electrons from a Lewis base. This property is fundamental to its reactivity and potential for coordination chemistry and catalysis.
Sensitivity
As previously mentioned, 1-methyl-1H-borepin is sensitive to both oxygen and moisture.[2] Exposure to air leads to rapid decomposition, which is a critical consideration for its handling and storage.
Potential Reaction Pathways
While specific, detailed reaction mechanisms for 1-methyl-1H-borepin are not extensively documented, its structural features suggest several potential reaction pathways of interest to researchers. The weakly aromatic ring can potentially participate in various transformations. A logical relationship diagram for its potential reactivity is presented below.
Conclusion
1-Methyl-1H-borepin stands as a molecule of significant academic interest, primarily due to its place in the study of aromaticity and the chemistry of boron-containing heterocycles. While its fundamental properties and a general synthetic route have been established, a deeper understanding of its reactivity and the full characterization of its spectroscopic properties remain areas ripe for further investigation. The information compiled in this guide serves as a foundational resource for researchers looking to explore the chemistry of this intriguing molecule and its potential applications in various scientific domains.
